2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC10855962
Molecular Formula: C17H12F3N3O2S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F3N3O2S |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24) |
| Standard InChI Key | DCFHAPVENJWTSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Introduction
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a pyridazinone core, a thiophene ring, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity.
Molecular and Structural Information
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Molecular Formula:
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IUPAC Name: 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide .
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SMILES Notation:
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)C(F)(F)F.
Structural Features:
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The compound features a pyridazinone ring fused with a thiophene moiety, which is known for its electron-rich aromaticity.
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The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Synthesis and Preparation
The synthesis of this compound typically involves:
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Starting Materials:
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A thiophene derivative.
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Pyridazine precursors.
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A trifluoromethyl-substituted aniline or phenyl derivative.
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Reaction Conditions:
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Cyclization reactions to form the pyridazinone core.
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Amide bond formation between the acetamide group and the trifluoromethyl-substituted phenyl group.
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Catalysts such as acids or bases may be used to facilitate the reactions.
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Potential Biological Applications
Preliminary studies suggest that compounds with similar structures exhibit activities such as:
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Anti-inflammatory Activity:
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Anticancer Activity:
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Antimicrobial Properties:
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Thiophene-containing molecules often display antimicrobial effects due to their electron-donating properties, which disrupt microbial membranes.
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Analytical Characterization
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide insights into proton and carbon environments within the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides () and thiophene ().
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X-Ray Crystallography:
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Determines precise molecular geometry and confirms structural integrity.
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Research Findings
Studies on related compounds reveal promising results:
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Docking Studies: Computational models suggest strong binding affinity to target enzymes such as falcipain-2 (antimalarial target) or VEGFR2 (anticancer target) .
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In Vitro Assays:
Limitations and Future Directions
While the compound shows promise, further research is needed to:
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Conduct comprehensive in vitro and in vivo studies to confirm efficacy.
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Optimize pharmacokinetic properties such as bioavailability and metabolic stability.
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Explore structure-activity relationships (SAR) through chemical modifications.
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